N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride
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Overview
Description
N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride typically involves the reaction of piperidine derivatives with ethylating agents. One common method is the alkylation of piperidine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions often involve the use of organic solvents and controlled temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives from oxidation, reduced amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride include other piperidine derivatives such as:
Uniqueness
This compound is unique due to its specific structural features, including the presence of an ethyl group and an acetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-5-4-6-10-7-9;/h9-10H,3-7H2,1-2H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQQUMBJTXSQGG-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCNC1)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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